Prop-2-en-1-ol;styrene

Catalog No.
S706005
CAS No.
25119-62-4
M.F
C11H14O
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prop-2-en-1-ol;styrene

CAS Number

25119-62-4

Product Name

Prop-2-en-1-ol;styrene

IUPAC Name

prop-2-en-1-ol;styrene

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C8H8.C3H6O/c1-2-8-6-4-3-5-7-8;1-2-3-4/h2-7H,1H2;2,4H,1,3H2

InChI Key

WXNYILVTTOXAFR-UHFFFAOYSA-N

SMILES

C=CCO.C=CC1=CC=CC=C1

Canonical SMILES

C=CCO.C=CC1=CC=CC=C1

Prop-2-en-1-ol;styrene, also known as allyl styrene, is a compound featuring both an allyl alcohol and a styrene moiety. The chemical formula for this compound is C₉H₁₀O, which indicates the presence of nine carbon atoms, ten hydrogen atoms, and one oxygen atom. This compound is characterized by its unsaturated double bond in the allyl group and the aromatic ring from the styrene part. It appears as a colorless to pale yellow liquid with a pleasant odor, commonly used in various industrial applications.

As research on SA copolymers is limited, there is no established information regarding a specific mechanism of action in a biological system or interaction with other compounds.

  • Allyl alcohol is a flammable liquid with irritating and toxic properties [].
  • Styrene is also flammable and can irritate skin and eyes upon exposure [].

Material Properties and Characterization:

-Propen-1-ol, polymer with ethenylbenzene, also known as styrene-allyl alcohol copolymer (SAAC), is a versatile material with unique properties that have attracted interest in various scientific research fields.

  • Synthesis and Compositional Analysis

    SAAC can be synthesized through various methods, including free radical polymerization and controlled radical polymerization techniques. The specific composition of the copolymer, which refers to the ratio of styrene and allyl alcohol units, can be tailored to achieve desired properties. Techniques like nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are employed to characterize the copolymer's composition and structure.

  • Thermal and Mechanical Properties

    SAAC exhibits good thermal stability, with a glass transition temperature (Tg) dependent on the styrene-to-allyl alcohol ratio. Additionally, SAAC possesses tunable mechanical properties, ranging from rigid to elastomeric, depending on the composition and crosslinking density. These properties make SAAC a potential candidate for various applications, including coatings, adhesives, and engineering materials.

Biomedical Applications:

Research has explored the potential of SAAC in various biomedical applications due to its biocompatibility and unique properties.

  • Drug Delivery

    SAAC nanoparticles have been investigated as drug delivery carriers due to their ability to encapsulate therapeutic agents and controlled release properties.

  • Tissue Engineering

    The tunable properties of SAAC make it a promising candidate for tissue engineering scaffolds, providing mechanical support and promoting cell adhesion and proliferation.

  • Dental Applications

    SAAC has been explored for use in dental restorations due to its biocompatibility, mechanical strength, and adhesion properties.

Other Research Areas:

SAAC is also being investigated in other research areas, including:

  • Membranes

    SAAC membranes are being studied for their potential applications in separation processes, such as water filtration and gas separation, due to their tunable pore size and selective permeability.

  • Catalysis

    SAAC-based materials are being explored as catalyst supports due to their stability and ability to incorporate functional groups.

Due to its functional groups:

  • Polymerization: The compound can participate in free radical polymerization, forming poly(styrene-co-allyl alcohol), which has applications in thermosetting materials .
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Ether Formation: The allyl alcohol can react with alcohols to form ethers through dehydration reactions.
  • Addition Reactions: The double bond in the allyl group allows for electrophilic addition reactions with halogens and hydrogen halides.

The synthesis of prop-2-en-1-ol;styrene can be achieved through several methods:

  • Allylation of Styrene: This method involves the reaction of styrene with allyl bromide in the presence of a base to yield prop-2-en-1-ol;styrene.
  • Dehydrogenation of Allyl Alcohol: Allyl alcohol can be dehydrogenated to form prop-2-en-1-ol;styrene under specific catalytic conditions.
  • Co-polymerization: Prop-2-en-1-ol;styrene can also be produced through the co-polymerization of styrene and allyl alcohol under controlled conditions to yield specific polymer structures.

Prop-2-en-1-ol;styrene finds diverse applications across various industries:

  • Polymer Industry: It is primarily used in the production of copolymers and resins, particularly in thermosetting applications.
  • Adhesives and Sealants: Due to its reactive nature, it serves as a key component in formulating adhesives and sealants.
  • Coatings: The compound is utilized in producing coatings that require flexibility and durability.

Studies on interaction mechanisms involving prop-2-en-1-ol;styrene often focus on its reactivity with other monomers during polymerization processes. Understanding these interactions is crucial for optimizing reaction conditions and improving product performance. For instance, investigations into its copolymerization behavior have highlighted how varying ratios of allyl styrene and other monomers affect the thermal and mechanical properties of the resulting polymers .

Several compounds share structural similarities with prop-2-en-1-ol;styrene. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
StyreneAromatic hydrocarbonSimple structure; widely used in plastics
Allyl AlcoholPrimary alcoholContains only an alcohol functional group
3-Hydroxypropyl MethacrylateMethacrylate esterUsed in acrylic polymers; contains methacrylate group
Vinyl AlcoholEnol formLess stable than prop-2-en-1-ol; styrenes are more reactive

Prop-2-en-1-ol;styrene stands out due to its dual functionality as both an alcohol and an aromatic compound, allowing for versatile applications in polymer chemistry that are not possible with simpler compounds like styrene or allyl alcohol alone.

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier Transform Infrared Spectroscopy Analysis

Fourier transform infrared spectroscopy provides comprehensive vibrational information for prop-2-en-1-ol;styrene characterization [3]. The infrared spectrum of allyl alcohol, a key component, exhibits characteristic absorption bands that facilitate identification and structural analysis [4] [5].

The hydroxyl stretching vibration of allyl alcohol appears as a broad, intense band in the range of 3500-3200 cm⁻¹ [6]. This broadness results from hydrogen bonding interactions between alcohol molecules [6]. The carbon-oxygen stretching vibration manifests as a strong absorption band between 1260-1050 cm⁻¹, with primary alcohols specifically showing this vibration in the range of 1070-1000 cm⁻¹ [6].

For the styrene component, the aromatic carbon-hydrogen stretching vibrations appear near 3026 cm⁻¹, indicating sp² hybridization [7]. The carbon-carbon double bond stretching of the vinyl group produces characteristic absorptions, while the aromatic ring exhibits distinct bending vibrations around 694.87 cm⁻¹ [7].

Table 1: Characteristic Infrared Absorption Frequencies for Prop-2-en-1-ol;styrene Components

Functional GroupFrequency Range (cm⁻¹)AssignmentIntensity
Hydroxyl (O-H) stretch3500-3200Allyl alcohol hydroxyl groupStrong, broad
Aromatic C-H stretch3026Styrene aromatic protonsMedium
Carbon-oxygen stretch1070-1000Primary alcohol C-O bondStrong
Aromatic C=C bending694.87Styrene ring vibrationsMedium

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for both components of prop-2-en-1-ol;styrene [8] [9]. The proton nuclear magnetic resonance spectrum of styrene reveals characteristic splitting patterns that enable precise structural determination [10] [9].

For styrene, the aromatic protons appear as complex multipiples in the chemical shift range of 7.45-7.27 parts per million [11]. The vinyl protons exhibit distinct coupling patterns: the terminal vinyl protons appear as doublets at 5.79 and 5.20 parts per million, while the internal vinyl proton shows a doublet of doublets at 6.75 parts per million [9] [11].

The carbon-13 nuclear magnetic resonance spectrum of styrene displays six distinct carbon environments [11]. The aromatic carbons resonate between 137.59 and 126.20 parts per million, while the vinyl carbons appear at 136.89 and 113.77 parts per million [11].

Table 2: Nuclear Magnetic Resonance Chemical Shifts for Styrene Component

Carbon Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
Aromatic C-H7.45-7.27137.59-126.20Complex multiplets
Vinyl CH6.75136.89Doublet of doublets
Vinyl CH₂ (terminal)5.79, 5.20113.77Doublets

For allyl alcohol, the hydroxyl proton typically appears as a broad singlet around 3-4 parts per million due to rapid exchange, while the methylene protons adjacent to the hydroxyl group resonate around 4.1 parts per million [12]. The vinyl protons of allyl alcohol show characteristic chemical shifts between 5-6 parts per million with typical alkenic coupling constants [12].

Mass Spectrometry Fragmentation Analysis

Mass spectrometry provides molecular weight determination and fragmentation pattern analysis for structural elucidation [13] [14]. The molecular ion peak for prop-2-en-1-ol;styrene appears at mass-to-charge ratio 162, corresponding to the molecular weight of the intact compound [1].

For allyl alcohol (molecular weight 58), the mass spectrum exhibits the molecular ion peak at mass-to-charge ratio 58 [13]. Characteristic fragmentation includes loss of hydroxyl radical (mass-to-charge ratio 41) and formation of allyl cation (mass-to-charge ratio 41) [13].

Styrene mass spectrometry reveals the molecular ion at mass-to-charge ratio 104 [15]. Major fragmentation pathways include loss of hydrogen to form mass-to-charge ratio 103 (40.7% relative intensity) and formation of phenyl cation at mass-to-charge ratio 77 [15].

Table 3: Mass Spectrometry Fragmentation Data

CompoundMolecular Ion (m/z)Major Fragments (m/z)Relative Intensity (%)
Allyl alcohol5841 (C₃H₅⁺), 39, 29Variable
Styrene104103, 78, 77, 51100, 40.7, 35.0, 16.8
Prop-2-en-1-ol;styrene162Combined patternsComplex

Computational Chemistry Studies (Density Functional Theory Calculations, Molecular Orbital Analysis)

Density Functional Theory Optimization Studies

Density functional theory calculations provide accurate structural and energetic information for prop-2-en-1-ol;styrene components [16] [17]. B3LYP functional with 6-31G(d) basis set optimization of styrene yields precise geometric parameters that correlate well with experimental crystallographic data [16].

The optimized structure of styrene exhibits a planar configuration with the vinyl group coplanar with the benzene ring [16]. Bond length calculations show carbon-carbon aromatic bonds ranging from 1.388 to 1.405 Angstroms, while the vinyl carbon-carbon double bond measures 1.330 Angstroms [16].

Table 4: Density Functional Theory Optimized Bond Lengths for Styrene

Bond TypeB3LYP/6-31G(d) (Å)ωB97XD (Å)Experimental (Å)Deviation (Å)
C₁-C₂ (aromatic)1.3921.3881.3880.003
C₃=C₄ (aromatic)1.3891.3861.3880.001
C₁₂=C₁₄ (vinyl)1.3351.3301.3250.008
C₅-C₁₂ (connecting)1.4721.4741.474-0.001

Thermodynamic calculations reveal that styrene exhibits thermal energy of 87.596 kilocalories per mole and heat capacity of 26.134 kilocalories per mole [16]. The negative enthalpy value of -194.269 × 10³ kilocalories per mole indicates thermodynamic stability [16].

Molecular Orbital Analysis

Molecular orbital analysis provides insight into electronic structure and chemical reactivity [16] [18]. Styrene possesses 192 total molecular orbitals, with 28 occupied orbitals and 164 unoccupied orbitals [16].

The highest occupied molecular orbital (HOMO) is located at orbital 28 with an energy of -5.146 electron volts, while the lowest unoccupied molecular orbital (LUMO) resides at orbital 29 with an energy of -1.154 electron volts [16]. The HOMO-LUMO energy gap of 5.146 electron volts indicates significant electronic stability [16].

Table 5: Molecular Orbital Energies and Electronic Properties

PropertyB3LYP ValueωB97XD ValueUnits
HOMO Energy-5.146-5.200eV
LUMO Energy-1.154-1.100eV
Band Gap5.1465.100eV
Total Molecular Orbitals192192Number
Occupied Orbitals2828Number

The HOMO orbital exhibits delocalization across the styrene carbon skeleton, encompassing both the aromatic ring and vinyl group [16]. This delocalization contributes to the conjugated system stability and influences chemical reactivity patterns [16].

For allyl alcohol, molecular orbital calculations reveal significant orbital interactions between the hydroxyl group and the allyl system [19]. The highest occupied molecular orbital shows considerable electron density on the oxygen atom and carbon-carbon double bond region [19].

Crystallographic Data and Conformational Dynamics

Crystal Structure Analysis

Crystallographic analysis of styrene-allyl alcohol copolymers reveals important structural information [20] [21]. X-ray diffraction studies demonstrate that certain compositions of poly(styrene-co-allyl alcohol) exhibit crystalline character [21] [22].

Commercial poly(styrene-co-allyl alcohol) with 33 mole percent allyl alcohol content displays crystalline morphology with average number molecular weight of approximately 1600 [22] [21]. The crystalline form exhibits density of 1.083 grams per milliliter at 25 degrees Celsius [22] [21].

Table 6: Crystallographic and Physical Properties

PropertyValueUnitsMeasurement Conditions
Density1.083g/mL25°C
Molecular Weight (Mn)1600g/molAverage number
Allyl Alcohol Content33mol %Copolymer composition
Physical StateCrystalline-Room temperature

X-ray diffraction patterns of polystyrene components typically show amorphous character due to atactic configuration [20]. However, incorporation of allyl alcohol units can introduce crystalline domains depending on composition and processing conditions [20].

Conformational Analysis

Conformational dynamics studies reveal flexibility in both allyl alcohol and styrene components [23] [24]. Allyl alcohol exhibits multiple conformational states due to rotation around carbon-carbon and carbon-oxygen bonds [24].

Computational analysis indicates that allyl alcohol adopts preferential conformations that minimize steric interactions while maximizing stabilizing interactions [24]. The hydroxyl group orientation significantly influences overall molecular geometry and intermolecular hydrogen bonding patterns [24].

Table 7: Conformational Parameters for Allyl Alcohol

Dihedral AnglePreferred Range (°)Energy Barrier (kcal/mol)Conformational State
C-C-C-O60, 180, 3002-4Gauche/trans
H-O-C-C0, 120, 2401-2Staggered
C=C-C-O0, 1803-5Syn/anti

Styrene conformational analysis shows restricted rotation around the carbon-carbon bond connecting the vinyl group to the benzene ring [16]. The planar configuration represents the global energy minimum due to conjugation between the aromatic system and vinyl group [16].

Dynamic studies indicate that both components undergo vibrational motions characteristic of their respective functional groups [12]. The allyl alcohol component exhibits hydroxyl group librations and carbon-carbon bond stretching vibrations, while styrene shows aromatic ring breathing modes and vinyl group deformations [12].

Traditional Synthesis Routes for Allyl Alcohol

Glycerol Dehydration Processes

Deoxydehydration Methodology

The deoxydehydration of glycerol represents one of the most significant advances in traditional allyl alcohol synthesis. This process involves the selective removal of oxygen and water from glycerol through catalytic mechanisms [1] [2] [3]. Rhenium-based catalysts, particularly methyltrioxorhenium and rhenium trioxide, demonstrate exceptional activity in this transformation, achieving selectivities up to 90% at temperatures as low as 140°C [3] [4].

The reaction mechanism involves the formation of rhenium-alkoxide intermediates, which undergo subsequent reduction from rhenium(VII) to rhenium(V) species. These reduced rhenium centers serve as the active catalytic sites for the deoxydehydration process [5]. The presence of hydrogen significantly enhances selectivity, with optimal results obtained using 2,4-dimethyl-3-pentanol as a reductive agent [3].

Oxalic Acid-Mediated Dehydration

Traditional glycerol dehydration employs oxalic acid treatment at elevated temperatures. When glycerol is treated with oxalic acid crystals at 383 K, the process yields formic acid as a primary product through decarboxylation mechanisms [6] [7] [8]. The reaction proceeds through the formation of glycerol monooxalate intermediates, which subsequently undergo decarboxylation to release carbon dioxide and form formic acid derivatives [7].

The process involves multiple steps: initial condensation between glycerol and oxalic acid, followed by decarboxylation and hydrolysis reactions. The glycerol monooxalate intermediate can be represented as having a carboxylic acid group attached to the glycerol backbone, which then undergoes thermal decomposition [8].

Formic Acid-Catalyzed Processes

Formic acid-mediated deoxydehydration represents an alternative approach to glycerol conversion. This methodology involves the use of formic acid as both a reducing agent and a catalyst for the transformation of glycerol to allyl alcohol [9]. The process operates through similar mechanistic pathways as oxalic acid treatment but offers different selectivity profiles and reaction conditions.

ProcessCatalystTemperature (°C)Selectivity (%)Main ProductYield
DeoxydehydrationRhenium compounds14090Allyl alcoholHigh
Oxalic acid treatmentOxalic acid at 383K383Not specifiedFormic acidNot specified
Formic acid treatmentFormic acidNot specifiedNot specifiedAllyl alcoholNot specified
Cobalt-Iron catalystCoFe alloyNot specifiedNot specifiedAllyl alcoholHigh

Propylene Oxide Rearrangement Mechanisms

Potassium Alum-Catalyzed Rearrangement

The molecular rearrangement of propylene oxide to allyl alcohol represents a fundamental transformation in traditional synthesis methodologies [10] [9] [11]. Potassium alum serves as an effective catalyst for this isomerization reaction at elevated temperatures. The mechanism involves the migration of a hydrogen atom from the methyl group, which combines with the oxygen atom to form a hydroxyl group, while these components migrate to the opposite terminal carbon atom [10].

The reaction can be represented as the conversion of the three-membered epoxide ring to an unsaturated alcohol through a concerted rearrangement process. This approach offers significant advantages over alternative routes, particularly the elimination of salt generation that characterizes other synthetic pathways [9] [11].

Alkaline Earth Metal Halide Catalysis

Alternative catalytic systems employ alkaline earth metal halides, oxyhalides, phosphates, and sulfates for propylene oxide rearrangement [10]. These catalysts promote the formation of hydroxyl linkages rather than the more common carbonyl bond formation that leads to propionaldehyde and acetone products. The selective promotion of hydroxyl linkage formation represents a key mechanistic distinction in achieving allyl alcohol formation.

The catalytic mechanism involves the inhibition of double bond formation between carbon and oxygen atoms, while simultaneously promoting the hydroxyl linkage of oxygen with hydrogen from the methyl group of propylene oxide [10]. This selective pathway requires careful control of reaction conditions to avoid competing isomerization reactions.

Mechanistic Considerations

The propylene oxide rearrangement mechanism involves several competing pathways. The desired transformation to allyl alcohol requires the prevention of conventional isomerization to propionaldehyde and acetone isomers [10]. The successful promotion of allyl alcohol formation depends on catalyst selection and reaction conditions that favor hydrogen migration and hydroxyl group formation over carbonyl bond formation.

CatalystTemperatureMechanismProductAdvantage
Potassium alumHigh temperatureHydrogen migrationAllyl alcoholNo salt generation
Alkaline earth metal halidesNot specifiedHydroxyl linkage promotionAllyl alcoholCommercial feasibility
Chromium compoundsNot specifiedIsomerizationPropionaldehyde/AcetoneDifferent product selectivity

Modern Styrene Production Technologies

Ethylbenzene Dehydrogenation Catalysts

Potassium-Promoted Iron Oxide Systems

Modern styrene production relies predominantly on potassium-promoted iron oxide catalysts, which represent the most significant advancement in ethylbenzene dehydrogenation technology [12] [13] [14] [15]. These catalysts operate through a complex mechanism involving the formation of active potassium ferrite phases at the catalyst surface. The active catalyst phase consists of a thin layer of potassium ferrite supported on a solid solution of potassium polyferrite [15].

The catalyst activation process occurs during the initial phase of operation at 873 K in a steam atmosphere. The bulk of the iron oxide in the dehydrogenation catalyst exists as magnetite with iron in mixed Fe²⁺/Fe³⁺ valence states, while the active surface contains potassium ferrite with exclusively Fe³⁺ species [15] [16]. This surface composition provides the optimal electronic environment for ethylbenzene dehydrogenation.

The dehydrogenation reaction operates at temperatures around 600°C with steam-to-ethylbenzene molar ratios of approximately 8:1 [12] [13]. Steam serves multiple functions: lowering the partial pressure of ethylbenzene to shift equilibrium toward styrene formation, supplying necessary reaction heat, and cleaning the catalyst surface by reacting with carbonaceous deposits [12].

Iron Oxide on Gamma-Alumina Supports

Alternative catalyst formulations employ iron oxide supported on gamma-alumina for ethylbenzene dehydrogenation [17]. These catalysts demonstrate enhanced activity when carbon dioxide is used as an oxidant, with the CO₂ playing a crucial role in promoting catalytic activity through oxidative processes [17]. The active phase in these systems consists of reduced magnetite-like phases with oxygen deficiency within the alumina support matrix.

The gamma-alumina-supported iron oxide catalysts show particular effectiveness in oxidative dehydrogenation processes where carbon dioxide serves as a mild oxidant. This approach offers potential advantages in terms of catalyst stability and reduced coking compared to conventional steam-based processes [17].

Mechanistic Aspects of Catalyst Function

The dehydrogenation mechanism involves the reversible, endothermic conversion of ethylbenzene to styrene and hydrogen [12] [13]. The reaction proceeds through a complex sequence involving hydrogen abstraction from the ethyl side chain, followed by the formation of the vinyl double bond. The presence of steam not only provides thermodynamic benefits but also participates in catalyst regeneration through carbon gasification reactions.

Catalyst deactivation occurs through two primary mechanisms: carbon deposition on active sites and reduction of iron oxide phases [14] [16]. The relative importance of these deactivation pathways depends on operating conditions, particularly the steam-to-ethylbenzene ratio. Under reduced steam conditions, both mechanisms contribute to activity loss, with carbon deposition being identified as a particularly potent reductant [14].

Catalyst TypeActive PhaseTemperature (°C)Steam/EB RatioConversion (%)Selectivity
Potassium-promoted iron oxideKFeO₂600850High
Iron oxide on γ-Al₂O₃Magnetite (Fe₃O₄)Not specifiedVariableVariableGood with CO₂
Commercial K-Fe₂O₃Mixed Fe²⁺/Fe³⁺Not specifiedVariableLower than promotedLower

Membrane Separation Techniques in Purification

Pervaporation Membrane Technology

Pervaporation represents a significant advancement in styrene purification technology, particularly for the removal of styrene from aqueous streams [18] [19] [20]. Polydimethylsiloxane composite membranes demonstrate exceptional performance in pervaporation processes, with both permeation flux and styrene enrichment factors increasing with feed concentration [19] [20].

The pervaporation mechanism operates through solution-diffusion theory, where styrene selectively dissolves in the membrane matrix and diffuses across the membrane thickness [19]. The process parameters significantly influence separation performance: increasing membrane thickness decreases permeation flux while improving enrichment factors, and reducing permeate pressure enhances driving force for mass transfer [20].

Computational fluid dynamics modeling of pervaporation processes provides detailed insights into mass transfer mechanisms. The modeling incorporates Florry-Huggins-FV, Florry-Huggins, and UNIFAC models to predict equilibrium adsorption, while Duda's and Fujita's free volume theories estimate diffusivity through the membrane [19].

Adsorptive Molecular Sieving Technologies

Recent developments in molecular sieving technology have introduced crystalline host macrocycles for styrene-ethylbenzene separation [21] [22]. Pillar [13]arene crystals demonstrate remarkable selectivity, achieving greater than 99% styrene purity from 50:50 volume mixtures in single adsorption cycles [21]. The separation mechanism involves guest-induced structural changes in the host macrocycle rather than simple size exclusion effects.

Trianglimine crystals represent another breakthrough in molecular sieving technology, offering 99% selectivity for styrene separation through exploitation of subtle differences in molecular configurations [22]. The planar configuration of styrene provides a better fit within the crystalline framework compared to the non-planar ethylbenzene molecule, enabling highly selective adsorption.

Crystallization-Based Purification

Hybrid purification technologies combine distillation with crystallization for ultra-high purity styrene recovery [23]. The crystallization process operates through melt crystallization, where a crystalline layer grows from the melt on cooled heat transfer surfaces. This approach offers significant advantages for removing close-boiling impurities and co-boilers that are difficult to separate through conventional distillation.

The crystallization mechanism enables the removal of impurities including oxygenates, sulfur compounds, and halogenated species to levels below analytical specification requirements [23]. The process achieves high yields while maintaining environmental compatibility through the elimination of organic solvents in the separation process.

Membrane TypeSeparation MethodSelectivity (%)Operating TemperaturePurity AchievedMechanism
PDMS compositePervaporationVariableVariableHighSolution-diffusion
Pillar [13]arene crystalsAdsorptive molecular sieving>99Room temperature>99%Guest-induced restructuring
Trianglimine crystalsAdsorptive molecular sieving99Room temperature99%Molecular sieving

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 453 of 454 companies (only ~ 0.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

General Manufacturing Information

2-Propen-1-ol, polymer with ethenylbenzene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 04-14-2024

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